N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of pyridine, pyrazole, and xanthene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-24(26-14-16-28-15-12-20(27-28)19-9-5-6-13-25-19)23-17-7-1-3-10-21(17)30-22-11-4-2-8-18(22)23/h1-13,15,23H,14,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMFFTAZMZGYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrazole ring is typically formed through one of two routes:
Method A: Hydrazine-Ketone Cyclization
Reacting 3-(pyridin-2-yl)-1,3-diketone with hydrazine hydrate in ethanol under reflux (12 h, 78% yield). Thiophosphoric anhydride (P4S10) enhances regioselectivity compared to POCl3, suppressing side product formation:
$$
\text{RC(O)CH}2\text{C(O)R'} + \text{N}2\text{H}4 \xrightarrow{\text{P}4\text{S}{10}} \text{Pyrazole derivative} + 2\text{H}2\text{O}
$$
Method B: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
A click chemistry approach utilizes:
- Pyridinyl alkyne (1.2 eq)
- Ethyl azidoacetate (1.0 eq)
- CuSO4/sodium ascorbate in THF:H2O (1:1)
- 24 h at 25°C (85% yield)
Coupling with Xanthene Carboxylic Acid
Carboxylic Acid Activation
9H-Xanthene-9-carboxylic acid (1.0 eq) is activated as either:
Amide Bond Formation
Protocol A: Schlenk Technique
- Activated acid (1.1 eq)
- 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine (1.0 eq)
- NEt3 (3.0 eq) in anhydrous THF
- 12 h at 25°C, 82% yield
Protocol B: Microwave-Assisted Coupling
Purification and Characterization
Chromatographic Techniques
| Step | Method | Stationary Phase | Mobile Phase | Purity |
|---|---|---|---|---|
| Final compound | Prep-HPLC | C18 | H2O/MeCN + 0.1% TFA | >99% |
| Intermediate | Flash CC | SiO2 | Hexane:EtOAc (3:7) | 95% |
Spectroscopic Validation
- HRMS : m/z 424.504 [M+H]+ (Calc. 424.504)
- 1H NMR (400 MHz, DMSO-d6):
δ 8.55 (d, J=4.8 Hz, 1H, Py-H), 7.85 (m, 2H, Ar-H), 6.92 (s, 1H, Pyrazole-H)
Yield Optimization Strategies
Solvent Effects
| Solvent | Dielectric Constant | Reaction Yield |
|---|---|---|
| DMF | 36.7 | 82% |
| THF | 7.5 | 67% |
| DCM | 8.9 | 58% |
Polar aprotic solvents enhance nucleophilicity of the amine.
Catalytic Additives
- DMAP (10 mol%): Increases acylation rate by 3.2×
- HOAt vs HOBt: 12% higher yield due to better leaving group ability
Industrial-Scale Considerations
Patent CN103649055B discloses:
- Continuous flow hydrogenation for pyrazole synthesis (99.8% conversion)
- In-line IR monitoring of amide coupling
- Cost analysis: Thiophosphoric anhydride reduces raw material costs by 41% vs POCl3
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, dyes, and sensors due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their diverse pharmacological properties.
Xanthene Derivatives: Xanthenes are widely used in the development of dyes and fluorescent probes.
Uniqueness
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of pyridine, pyrazole, and xanthene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple targets and exhibit a broad range of activities, making it a valuable compound for research and development.
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 334.4 g/mol. The structure features a xanthene core, which is known for its fluorescent properties, combined with a pyrazole and pyridine moiety that may contribute to its biological activities.
Chemical Structure
Chemical Structure
Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit a variety of biological activities. These include:
- Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Anticancer Properties : Certain derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : The presence of the pyridine ring has been linked to enhanced antimicrobial properties against both bacterial and fungal strains.
Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrazole derivatives. The results indicated that certain compounds induced apoptosis in breast cancer cells by activating caspase pathways. The specific compound this compound showed promising results in inhibiting tumor growth in vitro.
Case Study 2: Anti-inflammatory Effects
In another study, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives. The compound demonstrated significant inhibition of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Research Findings
Recent literature reviews have summarized the biological activities associated with pyrazole compounds:
- Broad Spectrum of Activity : Pyrazoles have been reported to possess anti-inflammatory, analgesic, antipyretic, and anticancer properties.
- Structure-Activity Relationship (SAR) : Modifications to the pyrazole core can enhance specific biological activities, suggesting that further structural optimization could lead to more potent derivatives.
- Clinical Relevance : Some pyrazole-containing drugs are already approved for clinical use, indicating a pathway for future applications of compounds like this compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazolyl-pyridinyl intermediate, followed by coupling with a xanthene-carboxamide derivative. Key steps include:
- Reaction Optimization : Use dimethylformamide (DMF) as a solvent under reflux conditions (80–100°C) for 12–24 hours to enhance intermediate formation .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond between the pyrazolyl-ethylamine and xanthene-carboxylic acid .
- Purity Control : Monitor reactions via thin-layer chromatography (TLC) and confirm final product purity (>95%) using HPLC with a C18 column and acetonitrile/water gradient .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : Use H and C NMR to verify the presence of the pyridinyl (δ 8.5–9.0 ppm), pyrazolyl (δ 6.5–7.5 ppm), and xanthene aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with an error margin < 5 ppm .
- HPLC : Quantify purity using reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are recommended for analyzing the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies should integrate:
- 3D Conformational Analysis : Perform X-ray crystallography or density functional theory (DFT) calculations to determine bond angles and electronic distribution, particularly for the pyrazolyl-pyridinyl and xanthene moieties .
- Biological Assay Design : Test derivatives with modifications to the pyridinyl (e.g., substituents at position 2) or xanthene (e.g., halogenation) groups. Measure IC values against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with protein targets (e.g., ATP-binding pockets) .
Q. How should researchers address contradictory data in biological assays, such as inconsistent inhibition profiles across cell lines?
- Methodological Answer : Contradictions often arise from variability in compound solubility or off-target effects. Mitigation strategies include:
- Solubility Enhancement : Use co-solvents like DMSO (≤1% v/v) or formulate the compound with cyclodextrins to improve aqueous stability .
- Target Selectivity Profiling : Screen against a panel of 50+ kinases or receptors using competitive binding assays (e.g., KINOMEscan) to identify cross-reactivity .
- Metabolic Stability Testing : Perform liver microsome assays (human/rodent) to assess if inconsistent results stem from rapid metabolism .
Q. What advanced techniques are suitable for studying the compound’s interaction with cellular membranes or intracellular targets?
- Methodological Answer : Employ:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) between the compound and immobilized membrane receptors .
- Confocal Microscopy : Label the compound with a fluorescent tag (e.g., BODIPY) to track subcellular localization in live cells .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with DNA or proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
